Boc-Trp-OH

概要

説明

Boc-Trp-OH is a standard amino acid and an unlabeled reagent used for peptide synthesis . It is used in the synthesis of novel marocyclic compounds as motilin receptor antagonists .

Synthesis Analysis

Boc-Trp-OH is synthesized by the ammonolysis of Boc-protected D-alanine, followed by cyclization to form a dipeptide with ninhydrin . It has been used in the synthesis of peptides containing both arginine and tryptophan . During deprotection, the sulfonyl protecting groups released from arginine side chains can reattach on tryptophan residues, despite using scavenger additives in the cleavage mixture .

Molecular Structure Analysis

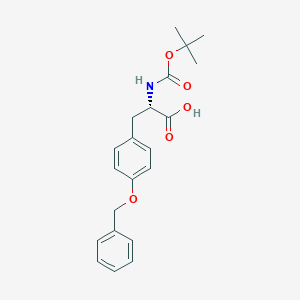

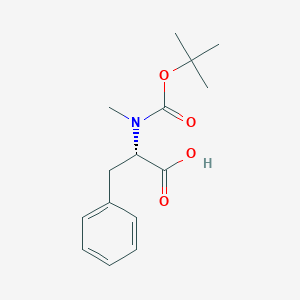

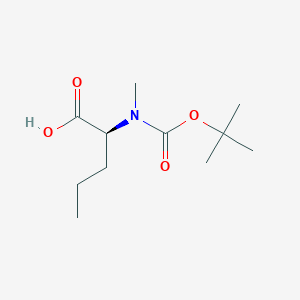

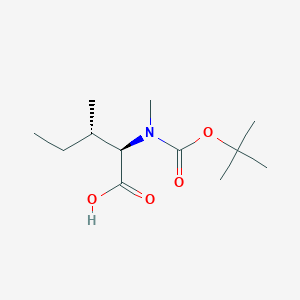

The molecular formula of Boc-Trp-OH is C16H20N2O4 . For more detailed structural information, you may refer to resources such as PubChem .

Chemical Reactions Analysis

Boc-Trp-OH, containing the amino acid tryptophan, is synthesized by the ammonolysis of Boc-protected D-alanine, followed by cyclization to form a dipeptide with ninhydrin . It has pharmacological properties, including inhibition of growth hormone release, induction of sleep, and anti-inflammatory .

Physical And Chemical Properties Analysis

Boc-Trp-OH is a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF . The optical rotation α 25/D (c=2 in AcOH) is -22.0 - -18.0 ° .

科学的研究の応用

Synthesis of Glucagon-Like Peptide-1 (GLP-1) Analogs

Boc-Trp-OH is used in the synthesis of analogs of glucagon-like peptide-1 (GLP-1), which are significant in the treatment of type 2 diabetes. The protection offered by Boc-Trp-OH is crucial in the stability and reactivity of the peptides during synthesis .

Solid Phase Peptide Synthesis (SPPS)

In solid phase peptide synthesis, Boc-Trp-OH serves as a protected amino acid that helps in achieving higher cleavage yields, especially for C-terminal Trp-containing peptides. This is due to its N-in-Boc protection which limits reattachment .

Overcoming Synthesis Challenges

The use of Boc-Trp-OH overcomes problems associated with the preparation of Trp-containing peptides. It prevents alkylation and sulfonation during the Fmoc SPPS process, ensuring the integrity of the tryptophan residue .

Nanoparticle Formation

Boc-Trp-OH has been investigated for its self-assembly and nanoparticle-forming ability. This is particularly interesting for the development of new materials with potential applications in drug delivery and other fields .

作用機序

Target of Action

Boc-Trp-OH, also known as Nα-(tert-Butoxycarbonyl)-L-tryptophan, is primarily used in peptide synthesis . The primary targets of Boc-Trp-OH are the amino functions in peptides and proteins . These targets play a pivotal role in the synthesis of multifunctional targets .

Mode of Action

Boc-Trp-OH interacts with its targets through a process known as Boc solid-phase peptide synthesis . This process involves the conversion of an amino function to tert-butyl carbamate, resulting in a so-called Boc-derivative . Boc-Trp-OH can be cleaved by mild acidolysis .

Biochemical Pathways

The biochemical pathways affected by Boc-Trp-OH are primarily related to peptide synthesis . The compound plays a key role in the synthesis of complex natural products such as ramoplanin A2, ramoplanose aglycon, ustiloxin, and teicoplanin aglycon .

Pharmacokinetics

It’s known that the compound is stable under certain conditions, such as catalytic hydrogenolysis or sodium in liquid ammonia

Safety and Hazards

特性

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(14(19)20)8-10-9-17-12-7-5-4-6-11(10)12/h4-7,9,13,17H,8H2,1-3H3,(H,18,21)(H,19,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVNYBJCJGKVQK-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884506 | |

| Record name | L-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Trp-OH | |

CAS RN |

13139-14-5 | |

| Record name | N-tert-Butoxycarbonyl-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13139-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyloxycarbonyltryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(tert-butoxy)carbonyl]-L-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is Boc-Trp-OH often used in peptide synthesis instead of unprotected tryptophan?

A1: The indole ring in tryptophan is susceptible to oxidation and electrophilic attack during peptide synthesis reactions. [, ] The Boc group acts as a protecting group, shielding the amino group of tryptophan and preventing unwanted side reactions. [, ] This protection strategy allows for controlled and efficient peptide bond formation.

Q2: Are there any challenges associated with using Boc-Trp-OH in peptide synthesis?

A2: Yes, one challenge is the potential for tryptophan decomposition during the removal of the Boc protecting group using strong acids. [] Studies have shown that byproducts, such as H-Trp(2'-p-methoxybenzyl)-OH, can form when using trifluoroacetic acid. []

Q3: How can this decomposition be minimized during Boc deprotection?

A3: Researchers have found that adding a scavenger system, such as a mixture of thioanisole, ethanedithiol, and skatole, to the reaction mixture can effectively suppress the formation of these byproducts. [] Additionally, using 4N ethanesulfonic acid instead of trifluoroacetic acid for deprotection can further reduce byproduct formation. []

Q4: Besides its role as a protected amino acid, has Boc-Trp-OH been used in any other interesting applications?

A4: Yes, Boc-Trp-OH was used as a starting material in the synthesis of a cyclic β-tetrapeptide designed to mimic the structure of somatostatin. [] This peptide, cyclo(β-HPhe-β-HThr-β-HLys-β-HTrp), was found to have micromolar affinities for human somatostatin receptors. [] This research highlights the potential of using Boc-protected amino acids in developing novel peptidomimetics.

Q5: Were there any spectroscopic studies conducted on Boc-Trp-OH?

A5: Yes, researchers investigated the two-photon excitation properties of Boc-Trp-OH dissolved in propylene glycol using femtosecond laser pulses. [] They determined key molecular parameters such as fluorescence lifetime, rotational correlation time, anisotropy, and molecular parameters according to Vasyutinskii theory. [] This research provides valuable insights into the excited-state dynamics of Boc-Trp-OH and its potential applications in fluorescence-based techniques.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。